Balanced CNS Drug-Like Physicochemical Profile vs. the Parent Diamine
When targeting central nervous system (CNS) disorders, the optimal LogP range is typically between 1 and 3, and a low topological polar surface area (TPSA < 70 Ų) is desired for blood-brain barrier penetration. The target compound (MW 204.31 g/mol) achieves this with a XLogP3-AA of 1.5 and a TPSA of 29.3 Ų [1]. In contrast, its closest parent diamine analog, 1-(aminomethyl)cyclobutan-1-amine (MW 100.16 g/mol), is significantly more polar, possessing two hydrogen bond donors and a higher TPSA, leading to a much lower LogP which can limit membrane permeability . This difference in the hydrogen bond donor count (1 for the target compound vs. 2 for the parent diamine) and the resulting lipophilicity directly impacts the molecule's suitability for CNS drug discovery programs.
| Evidence Dimension | LogP (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5, HBD = 1, TPSA = 29.3 Ų [1] |
| Comparator Or Baseline | 1-(aminomethyl)cyclobutan-1-amine: HBD = 2, TPSA > 52 Ų, No reported LogP |
| Quantified Difference | Target compound has 1 fewer hydrogen bond donor and a significantly lower TPSA, resulting in a calculated LogP increase from an expected value of <0 to 1.5. |
| Conditions | Computed by XLogP3 and Cactvs algorithms, PubChem release 2025.09.15. |
Why This Matters
This specific physicochemical signature positions the target compound as a significantly more CNS-permeable scaffold than its parent diamine, directly influencing procurement decisions for neuroscience drug discovery programs.
- [1] PubChem Compound Summary for CID 79521166. Computed Properties: XLogP3-AA 1.5, TPSA 29.3 Ų. View Source
